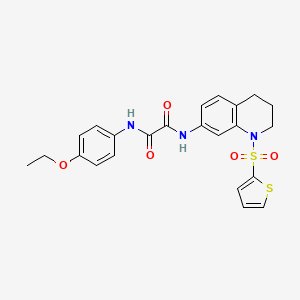

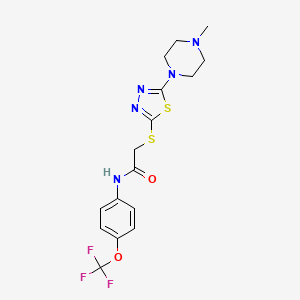

![molecular formula C11H17N3 B2713149 [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-28-3](/img/structure/B2713149.png)

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

説明

“[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine” is a compound that appears as a light yellow to yellow powder or crystals or liquid .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C11H17N3/c12-9-10-4-7-14 (8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 . This indicates that the compound has a molecular weight of 191.28 .

Physical and Chemical Properties Analysis

“this compound” is described as a light yellow to yellow powder or crystals or liquid . It has a molecular weight of 191.28 .

科学的研究の応用

Schiff Base and Non-Schiff Base Macrocyclic Ligands

- Synthesis and Applications : Pyridine derivatives, including Schiff base ligands, are crucial in the synthesis of macrocyclic compounds. These compounds have applications in selective metal ion transportation and separation, as well as in creating mechanically interlocked molecules and artificial metalloenzymes with catalytic properties (Rezaeivala & Keypour, 2014).

Gold-Catalyzed Formal Cycloaddition

- Formation of Imidazo-Fused Heteroaromatics : Pyridinium N-(heteroaryl)aminides, similar to pyridine derivatives, facilitate the formation of various imidazo-fused heteroaromatics, which are significant in organic synthesis and functional group tolerance (Garzón & Davies, 2014).

Novel Pyridine Derivatives Synthesis

- Biological Activities and Quantum Mechanical Investigations : Novel pyridine derivatives, synthesized using Suzuki cross-coupling reaction, have shown potential as chiral dopants for liquid crystals and exhibit diverse biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Group 10 Metal Aminopyridinato Complexes

- Catalysis Applications : Aminopyridinato complexes have been utilized as catalysts in reactions like Suzuki cross-coupling and hydrosilane polymerization, showcasing their role in facilitating various chemical reactions (Deeken et al., 2006).

Fluorescent Sensors

- Detection of Inorganic Cations : Certain pyridine derivatives act as sensors for fluorescence detection of inorganic cations, with their binding constants being dependent on the charge density of the analyzed cations (Mac et al., 2010).

Oxyfunctionalization of Pyridine Derivatives

- Biotechnological Applications : Oxyfunctionalization of pyridine derivatives using certain microorganisms like Burkholderia sp. MAK1 offers a promising method for the preparation of various hydroxylated pyridines, which are in demand as synthons for pharmaceutical products (Stankevičiūtė et al., 2016).

2,6-Bis(pyrazolyl)pyridines Coordination Chemistry

- Complex Chemistry for Biological Sensing : Derivatives of pyridines have been employed as ligands, particularly in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual spin-state transitions (Halcrow, 2005).

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .

Pharmacokinetics

Its molecular weight (19226) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well absorbed .

Result of Action

The molecular and cellular effects of [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine’s action are currently unknown. The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

(1-pyridin-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-9-10-4-7-14(8-5-10)11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADULVLOFPKPAHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

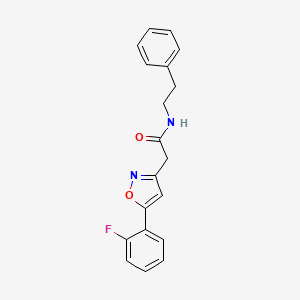

![6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2713067.png)

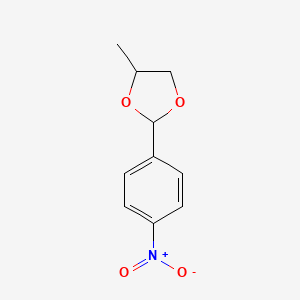

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2713071.png)

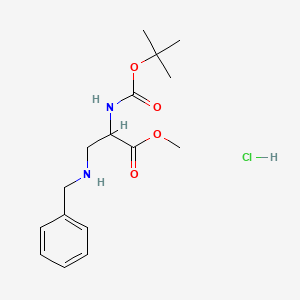

![Methyl 2-[(9S)-7-(4-chlorophenyl)-4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B2713074.png)

![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylbenzenesulfonamide](/img/structure/B2713075.png)

![5-chloro-2-methoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2713077.png)

![5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2713082.png)